molecular formula C15H14BrNO3S B8390225 N-((3-bromophenyl)(tosyl)methyl)formamide

N-((3-bromophenyl)(tosyl)methyl)formamide

Cat. No. B8390225
M. Wt: 368.2 g/mol
InChI Key: MYHHJYYHFSGQBM-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 52 but using 3-bromobenzaldehyde in place of 3-iodobenzaldehyde. Solid (11 g, 28%);
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Solid
Quantity
11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]([NH:19][CH:20]=[O:21])[S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:22]C1C=C(C=CC=1)C=O>>[Br:22][C:2]1[CH:3]=[C:4]([CH:8]([NH:19][CH:20]=[O:21])[S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Three
Name
Solid
Quantity
11 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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